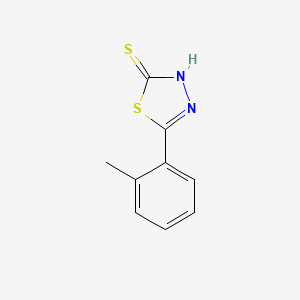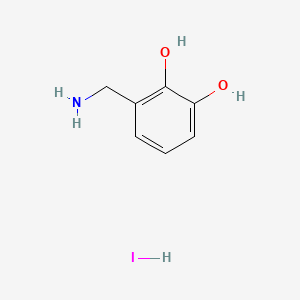
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide is a chemical compound with the molecular formula C7H10INO2. It is also known as 3-(aminomethyl)benzene-1,2-diol hydroiodide. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, which also contains two hydroxyl groups in the ortho position. The hydriodide form indicates the presence of an iodide ion associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(aminomethyl)-, hydriodide typically involves the following steps:
Starting Material: The synthesis begins with 1,2-Benzenediol (catechol).
Formation of Hydriodide: The final step involves the reaction of the aminomethylated product with hydroiodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3-(aminomethyl)-, hydriodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect oxidative stress pathways by scavenging free radicals or modulating the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol (Catechol): Lacks the aminomethyl group, making it less reactive in certain types of chemical reactions.
3-(Aminomethyl)-1,2-benzenediol hydrobromide: Similar structure but with a bromide ion instead of an iodide ion.
Uniqueness
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide is unique due to the presence of both the aminomethyl group and the iodide ion, which can influence its reactivity and biological activity. The iodide ion can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propriétés
Numéro CAS |
79490-79-2 |
|---|---|
Formule moléculaire |
C7H10INO2 |
Poids moléculaire |
267.06 g/mol |
Nom IUPAC |
3-(aminomethyl)benzene-1,2-diol;hydroiodide |
InChI |
InChI=1S/C7H9NO2.HI/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |
Clé InChI |
OADXMDCEXWFJFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)CN.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
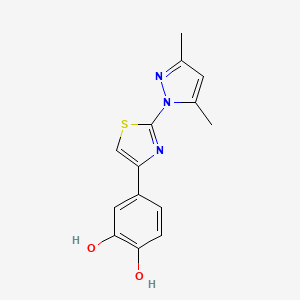
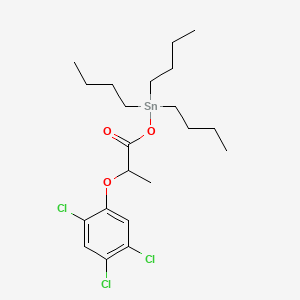
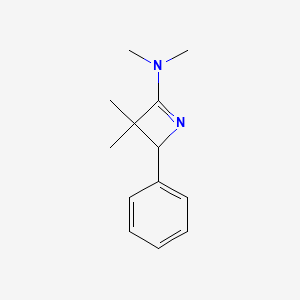
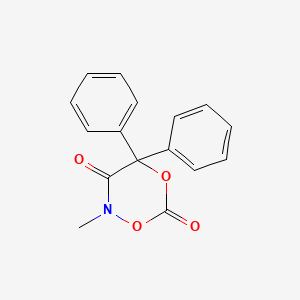
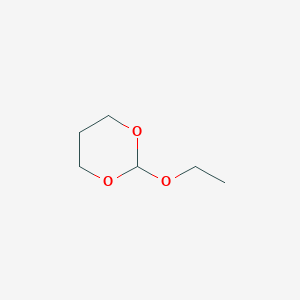
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
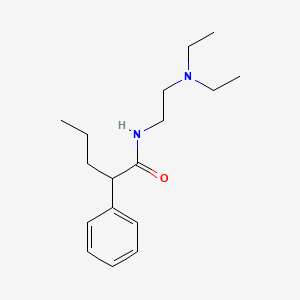
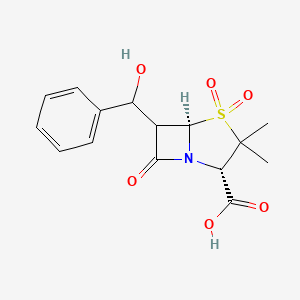
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
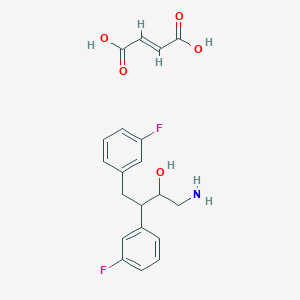
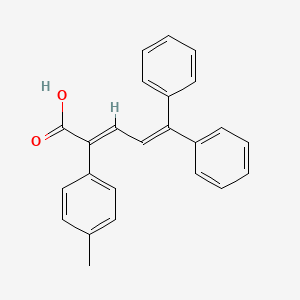
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)
